1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H15NO4S2 and a molecular weight of 289.37 g/mol . It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a 5-methylthiophene ring
Preparation Methods
The synthesis of 1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 5-methylthiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the sulfonyl group: The thiophene ring is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base.
Formation of the piperidine ring: The piperidine ring is synthesized separately and then coupled with the sulfonylated thiophene derivative.
Introduction of the carboxylic acid group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the piperidine ring.
1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-3-carboxylic acid: This compound has a pyrrolidine ring instead of a piperidine ring, which may affect its chemical and biological properties.
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group, which can influence its reactivity and interactions.
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-8-4-5-10(17-8)18(15,16)12-6-2-3-9(7-12)11(13)14/h4-5,9H,2-3,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLAHLXSXCSXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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